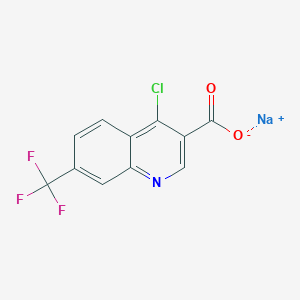
Sodium 4-chloro-7-(trifluoromethyl)quinoline-3-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-氯-7-(三氟甲基)喹啉-3-羧酸钠是一种属于喹啉家族的化学化合物。它的特点是在喹啉环的第4位有一个氯原子,第7位有一个三氟甲基,第3位有一个羧酸基团。
准备方法
合成路线和反应条件: 4-氯-7-(三氟甲基)喹啉-3-羧酸钠的合成通常涉及以下步骤:
喹啉核的形成: 喹啉核可以通过多种方法合成,包括 Skraup 合成、Doebner-Miller 反应和 Friedländer 合成。
氯原子的引入: 可以在第4位使用五氯化磷 (PCl5) 或亚硫酰氯 (SOCl2) 等试剂进行氯化。
三氟甲基的引入: 可以使用三氟碘甲烷 (CF3I) 或三氟甲磺酸 (CF3SO3H) 等试剂引入三氟甲基。
羧化: 可以在碱性条件下使用二氧化碳 (CO2) 通过羧化反应引入羧酸基团。
工业生产方法: 该化合物的工业生产可能涉及使用优化的反应条件的大规模合成,以确保高产率和高纯度。该过程可能包括连续流反应器和先进的纯化技术,例如重结晶和色谱法。
反应类型:
氧化: 4-氯-7-(三氟甲基)喹啉-3-羧酸钠可以发生氧化反应,通常使用高锰酸钾 (KMnO4) 或过氧化氢 (H2O2) 等氧化剂。
还原: 还原反应可以使用硼氢化钠 (NaBH4) 或氢化锂铝 (LiAlH4) 等还原剂进行。
取代: 该化合物可以发生亲核取代反应,其中氯原子可以被其他亲核试剂(如胺或硫醇)取代。
常用试剂和条件:
氧化: 高锰酸钾 (KMnO4),过氧化氢 (H2O2)
还原: 硼氢化钠 (NaBH4),氢化锂铝 (LiAlH4)
取代: 胺类,硫醇类
主要生成产物:
氧化: 形成具有额外含氧官能团的喹啉衍生物。
还原: 形成还原的喹啉衍生物。
取代: 形成具有各种官能团的取代喹啉衍生物。
科学研究应用
4-氯-7-(三氟甲基)喹啉-3-羧酸钠在科学研究中具有广泛的应用:
化学: 用作合成复杂有机分子和药物的构件。
生物学: 研究其作为具有抗菌和抗癌特性的生物活性化合物的潜力。
医学: 探索其在治疗各种疾病方面的潜在治疗应用。
工业: 用于开发先进材料和化学工艺。
作用机制
4-氯-7-(三氟甲基)喹啉-3-羧酸钠的作用机制涉及它与特定分子靶标和途径的相互作用。该化合物可以与酶或受体结合,调节它们的活性,并导致各种生物学效应。具体的分子靶标和途径可能因具体的应用和使用环境而异。
类似化合物:
- 4-氯-7-(三氟甲基)喹啉
- 4-氯-2-甲基-7-(三氟甲基)喹啉
- 4-氯-6-甲基喹啉
- 4-氨基-7-氯喹啉
比较: 4-氯-7-(三氟甲基)喹啉-3-羧酸钠之所以独特,是因为它在第3位有一个羧酸基团,这赋予了它独特的化学性质和反应活性。这使其与其他类似化合物(可能缺少该官能团或在喹啉环的各个位置具有不同的取代基)区别开来。
相似化合物的比较
- 4-Chloro-7-(trifluoromethyl)quinoline
- 4-Chloro-2-methyl-7-(trifluoromethyl)quinoline
- 4-Chloro-6-methylquinoline
- 4-Amino-7-chloroquinoline
Comparison: Sodium 4-chloro-7-(trifluoromethyl)quinoline-3-carboxylate is unique due to the presence of the carboxylate group at the 3rd position, which imparts distinct chemical properties and reactivity. This differentiates it from other similar compounds that may lack this functional group or have different substituents at various positions on the quinoline ring.
属性
分子式 |
C11H4ClF3NNaO2 |
|---|---|
分子量 |
297.59 g/mol |
IUPAC 名称 |
sodium;4-chloro-7-(trifluoromethyl)quinoline-3-carboxylate |
InChI |
InChI=1S/C11H5ClF3NO2.Na/c12-9-6-2-1-5(11(13,14)15)3-8(6)16-4-7(9)10(17)18;/h1-4H,(H,17,18);/q;+1/p-1 |
InChI 键 |
GECKZLCWHNPYJO-UHFFFAOYSA-M |
规范 SMILES |
C1=CC2=C(C(=CN=C2C=C1C(F)(F)F)C(=O)[O-])Cl.[Na+] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![9H-Purin-6-amine, 9-[4-(phenylmethoxy)butyl]-](/img/structure/B11833095.png)
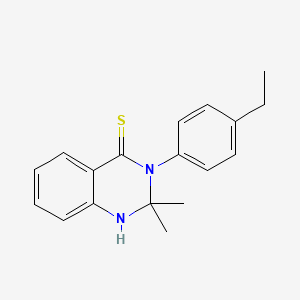
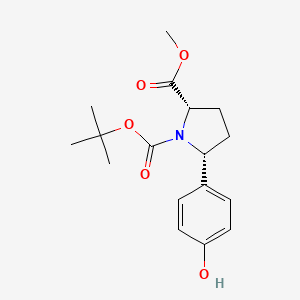
![N-Boc-[tert-butyl (3-chloropyrazin-2-yl)carbamate]](/img/structure/B11833112.png)


![3-Chloro-4-(5-chloro-3-ethylimidazo[1,2-a]pyridin-2-yl)-1,2,5-thiadiazole](/img/structure/B11833121.png)
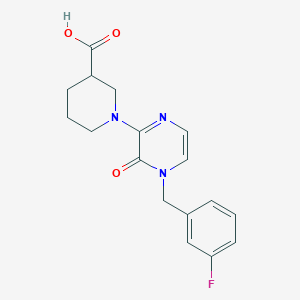
![Carbamic acid, N-[(1S)-2-[[(1S)-1-cyclohexyl-2-[(2S)-2-[4-(4-fluorobenzoyl)-2-thiazolyl]-1-pyrrolidinyl]-2-oxoethyl]amino]-1-methyl-2-oxoethyl]-N-methyl-, 1,1-dimethylethyl ester](/img/structure/B11833142.png)
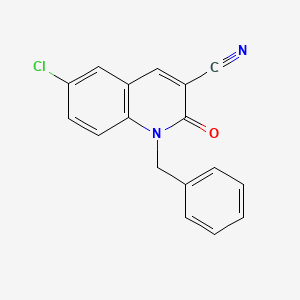
![Hexanoic acid, 6-[(2-methyl-6-quinolinyl)amino]-6-oxo-, methyl ester](/img/structure/B11833150.png)
![1-[(3aS,4aS,9aR)-1H,3H,3aH,4H,4aH,5H,6H,7H,8H,9aH-furo[3,4-b]quinolin-3a-yl]methanamine](/img/structure/B11833153.png)

